2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

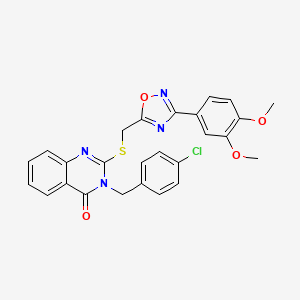

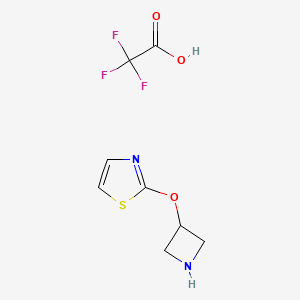

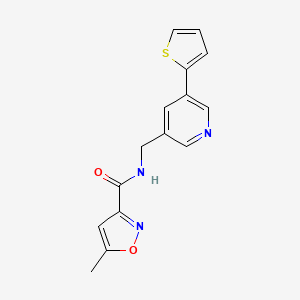

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a chemical compound with a molecular weight of 282.18 . It is stored at room temperature and is available in powder form . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)oxazole-4-carboxylic acid (1/1) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The thorough study of polymorphic structures before and after crystal structure transformation has revealed some pre-conditions for a polymorphic transition and regularities of changes in molecular and crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . Its molecular weight is 282.18 .Aplicaciones Científicas De Investigación

GABA Analogue: (Azetidin-3-yl)acetic acid (VIII) can serve as a structural analogue for 4-aminobutanoic acid (GABA), a neurotransmitter involved in inhibitory signaling within the central nervous system . Researchers may explore its potential as a GABAergic modulator.

Positive Allosteric Modulators (PAMs): Compounds like (3-Arylazetidin-3-yl)acetates (IX and X) have been investigated for their role as PAMs of GABA A receptors . These receptors play a crucial role in neuronal excitability and are relevant targets for anxiety and epilepsy treatments .

Chiral Synthesis and Enantiomer Separation

The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be prepared via optical resolution. This process involves using a resolving agent (such as (S)-4-benzyl-2-oxazolidinone) to obtain diastereomeric pairs . Chiral compounds find applications in asymmetric synthesis and pharmaceutical development.

Heterocyclic Synthesis Methodology

EN300-6512927’s hybrid structure of pyrazole and azetidine enables diversification through the Suzuki–Miyaura cross-coupling reaction . This methodology allows for the creation of novel heterocyclic amino acid derivatives .

Mecanismo De Acción

Target of Action

Azetidine derivatives have been used in the synthesis of various pharmaceutically active agents .

Mode of Action

Without specific information, it’s challenging to determine the exact mode of action of “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid”. The azetidine ring in the compound could potentially interact with biological targets in a unique manner due to its strained ring structure .

Biochemical Pathways

Azetidine derivatives have been found to exhibit a variety of biological activities .

Safety and Hazards

Direcciones Futuras

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the synthesis and application of similar compounds.

Propiedades

IUPAC Name |

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKACGUIBBVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)